molecular formula C14H14N2 B073266 1-Methyl-5-(4-pyridinyl)indoline CAS No. 1453-83-4

1-Methyl-5-(4-pyridinyl)indoline

Cat. No.: B073266
CAS No.: 1453-83-4
M. Wt: 210.27 g/mol
InChI Key: RAODSKKQEFRYOM-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-pyridinyl)indoline is a structurally distinct heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a fused indoline scaffold substituted with a methyl group and a 4-pyridinyl moiety, a configuration that imparts unique electronic properties and binding characteristics. Its primary research value lies in its potential as a core structural motif or intermediate for the synthesis of novel kinase inhibitors. Kinases are critical signaling proteins involved in a vast array of cellular processes, and dysregulation of kinase activity is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. The planar, electron-rich pyridinyl ring system enables potential interactions with the ATP-binding pockets of various kinase targets, making this compound a valuable starting point for structure-activity relationship (SAR) studies.

Properties

CAS No.

1453-83-4

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-5-pyridin-4-yl-2,3-dihydroindole

InChI

InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3

InChI Key

RAODSKKQEFRYOM-UHFFFAOYSA-N

SMILES

CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3

Synonyms

1-METHYL-5-(4-PYRIDINYL)INDOLINE

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 5 4 Pyridinyl Indoline and Analogues

Strategic Approaches for Indoline (B122111) Core Construction with Pyridinyl Substitution

The construction of the 5-pyridinyl-substituted indoline core can be achieved through various strategies. A primary approach involves the formation of the indoline ring from a precursor already bearing the pyridine (B92270) moiety. Alternatively, the pyridine group can be introduced onto a pre-existing indoline scaffold through cross-coupling reactions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

Transition metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for forming the carbon-nitrogen and carbon-carbon bonds necessary for constructing the indoline framework. nih.gov Catalysts based on palladium, copper, gold, and manganese have been extensively developed for these transformations.

Palladium catalysis offers a versatile platform for synthesizing indolines and their derivatives through various C-H activation and cross-coupling strategies. nih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a cornerstone of C-N bond formation and is highly applicable to indoline synthesis. nih.govlibretexts.org For a molecule like 1-Methyl-5-(4-pyridinyl)indoline, this reaction could be envisioned in two ways: an intramolecular cyclization of a suitably substituted N-methyl aniline (B41778) derivative or an intermolecular coupling to attach the pyridinyl group to a 5-haloindoline precursor. nih.govrsc.org For instance, the reaction of 5-bromo-1-methylindoline (B1286577) with 4-pyridylboronic acid (a Suzuki coupling) or the coupling of 1-methyl-5-bromoindoline with aniline (a Buchwald-Hartwig amination) represent viable pathways. nih.govrsc.org

Another powerful palladium-catalyzed method is the Heck reaction, which couples alkenes with aryl or vinyl halides. youtube.com Intramolecular aza-Heck reactions, in particular, provide a direct route to the indoline scaffold from N-substituted aniline electrophiles, a method noted for its functional group compatibility and tolerance of alkene substitution. nih.govacs.org Furthermore, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the difunctionalization of an aryl halide's ortho-C-H bond, providing a sophisticated route to prepare complex indoline structures. nih.govresearchgate.net

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / tBuXPhosK₂CO₃Dioxane110>80 rsc.orgresearchgate.net
Pd(OAc)₂ / BINAPKOtBuToluene100High libretexts.org
L-Pd-G₁ PrecatalystK₃PO₄Toluene/H₂O6585 rsc.org
Pd/ZnO NanoparticlesK₂CO₃DMF120Good nih.gov

Table 1. Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for C-N bond formation. nih.govwikipedia.org This reaction typically involves coupling an amine with an aryl halide using a copper catalyst at elevated temperatures. wikipedia.org The synthesis of a pyridinyl indoline could involve an intramolecular Ullmann reaction to form the five-membered ring or an intermolecular version to couple the pyridine and indoline moieties. researchgate.netorganic-chemistry.org

While traditional Ullmann reactions required harsh conditions with stoichiometric copper powder, modern protocols have significantly improved the process. wikipedia.org The use of soluble copper(I) salts, such as copper(I) iodide (CuI), in combination with specific ligands (e.g., diamines, amino acids) and bases allows the reactions to proceed at lower temperatures with catalytic amounts of copper. nih.govwikipedia.orgorganic-chemistry.org These improved conditions broaden the substrate scope and functional group tolerance, making copper-catalyzed methods a practical approach for synthesizing complex molecules like 1-Methyl-5-(4-pyridinyl)indoline. organic-chemistry.org

Copper SourceLigandBaseSolventTemperature (°C)Reference
CuIJohnphosKHCO₃DMSO130 organic-chemistry.org
CuIN,N'-dimethylethylenediamineK₂CO₃Dioxane130 researchgate.net
CuO NanoparticlesLigand-freeK₂CO₃DMF110 nih.gov
Copper-BronzeNoneK₂CO₃PyridineHigh nih.gov

Table 2. Examples of Copper Catalyst Systems for Ullmann-Type C-N Coupling Reactions.

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating π-systems like alkynes and allenes, enabling a wide range of cyclization and cascade reactions. acs.orgnih.govresearchgate.netnih.gov These methodologies are well-suited for constructing complex heterocyclic frameworks, including the indoline core. acs.orgrsc.org A common strategy involves the intramolecular hydroamination or cycloisomerization of an aniline derivative bearing an alkyne or diyne. acs.orgnih.gov

For instance, a gold-catalyzed cascade reaction of an appropriately substituted aniline with a diyne can lead directly to fused indoline structures through a sequence of intramolecular hydroamination followed by cycloisomerization. acs.org The selectivity of these reactions, leading to different fused-ring systems, can often be controlled by the choice of ligands and solvents. acs.org These elegant cascade reactions allow for the rapid assembly of architecturally complex polycyclic indolines from simple starting materials, demonstrating high atom economy and stereoselectivity. acs.orgrsc.orgnih.gov

Manganese catalysis has recently gained prominence as a sustainable and efficient method for C-H functionalization. rsc.org These reactions provide a direct way to form new bonds by activating otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.net For the synthesis of indoline analogues, manganese-catalyzed C(sp²)-H alkylation of the indoline core with unactivated alkyl bromides has been achieved without the need for an external ligand or Grignard reagents. nih.gov

Of particular note is the development of enantioselective manganese-catalyzed reactions. nih.govacs.org Highly site- and enantioselective benzylic C-H azidation of indolines has been described, providing access to chiral tertiary azide-containing indolines. nih.govacs.org This method allows for the straightforward installation of nitrogen-based functional groups at the C3 position of the indoline framework with excellent selectivity. acs.org Such late-stage functionalization techniques are powerful for creating libraries of complex chiral indoline analogues for further investigation.

Substrate TypeReagentCatalystBaseKey OutcomeReference
IndolineUnactivated Alkyl BromideMnBr₂LiHMDSC(sp²)-H Alkylation nih.gov
IndolineAzide SourceMn(I) Complex-Enantioselective C-H Azidation nih.govacs.org
N-unprotected Indole (B1671886)NH₃BH₃ (Hydrogen Source)Mn(I) Complext-BuONaTransfer Hydrogenation to Indoline researchgate.net
IndoleAlkyneMn(I) ComplexAcid (as switch)C-H Alkenylation or Cyclization rsc.org

Table 3. Scope of Manganese-Catalyzed Reactions on Indole and Indoline Scaffolds.

In response to the growing need for sustainable chemical processes, significant research has focused on developing metal-free and green synthetic routes to indoles and indolines. tandfonline.comresearchgate.net These approaches aim to reduce reliance on expensive and potentially toxic heavy metals, minimize waste, and use environmentally benign reagents and solvents. rsc.orgtandfonline.comnih.gov

One strategy is the development of metal-free C-H amination reactions, where an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the cyclization of N-Ts-2-alkenylanilines to form the indole ring. acs.orgresearchgate.net Another powerful green approach is the use of multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product. rsc.org An innovative two-step, one-pot MCR has been developed to assemble the indole core from inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides using ethanol (B145695) as a solvent without any metal catalyst. rsc.org

Microwave-assisted synthesis has also been widely adopted as a green technology, as it often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.nettandfonline.com These greener methods, which also include the use of water as a solvent or solvent-free conditions, are becoming increasingly important for the industrial-scale production of valuable heterocyclic compounds. researchgate.netnih.govmdpi.com

MetricConventional SynthesisGreen MCR SynthesisReference
Number of Steps Multiple sequential steps2 (can be one-pot) rsc.org
Catalyst Often requires a metal catalystMetal-free rsc.org
Solvent Often uses DMF, Dioxane, TolueneEthanol rsc.org
Process Mass Intensity (PMI) High (large amount of waste)Low (reduced waste) rsc.org
Atom Economy (AE) LowerHigh rsc.org

Table 4. Green Chemistry Metrics Comparison: Conventional vs. Multicomponent Reaction (MCR) Indole Synthesis.

Multicomponent Reaction Strategies for Hybrid System Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse heterocyclic systems. nih.govfrontiersin.org While a direct one-pot synthesis of 1-Methyl-5-(4-pyridinyl)indoline via an MCR is not prominently documented, the principles of MCRs can be applied to construct the core indoline and pyridine rings or to assemble similar hybrid structures.

Strategies often involve the generation of complex molecules by forming multiple bonds in a single, resource-efficient step. frontiersin.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine ring. nih.govmdpi.com A variation of this could conceivably use a substituted aniline as the nitrogen source to build a precursor that is later cyclized to form the indoline portion.

Another relevant MCR is the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones but showcases the principle of combining aldehydes, β-dicarbonyl compounds, and urea-type reagents to build six-membered heterocycles. nih.gov Transition metal-catalyzed MCRs have also emerged as powerful tools for synthesizing 5- and 6-membered aromatic heterocycles, with catalysts based on iron, ruthenium, and titanium enabling the cycloaddition of components like alkynes and nitriles to form pyridines. nih.gov The synthesis of pyrroles through the FeCl₃-catalyzed domino Michael addition/cyclization of amines, dialkyl acetylenedicarboxylates, and phenacyl bromides further illustrates the potential of MCRs in building N-heterocycles. nih.gov

These MCR approaches highlight the potential for developing a convergent synthesis for indoline-pyridinyl hybrids, where key fragments could be assembled in a single, efficient step, significantly reducing the synthetic pathway compared to traditional linear methods.

Regioselective and Stereoselective Synthesis of Indoline-Pyridinyl Derivatives

Achieving precise control over regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is paramount in modern organic synthesis. For a molecule like 1-Methyl-5-(4-pyridinyl)indoline, this involves ensuring the pyridine ring is attached specifically at the C-5 position of the indoline core and, if required, controlling the chirality of the indoline ring itself.

Asymmetric Synthesis for Chiral Indolines

The indoline scaffold can possess stereocenters, typically at the C-2 and C-3 positions, making the development of asymmetric syntheses crucial for accessing enantiomerically pure compounds. One powerful method is the catalytic asymmetric hydrogenation of indoles. For instance, a one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation can produce chiral indolines with high enantiomeric excess (up to 96% ee). rsc.org The presence of a strong Brønsted acid is often critical for both the in situ formation of the indole substrate and the subsequent enantioselective hydrogenation. rsc.org

Another approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles, which uses a Hantzsch dihydropyridine as the hydrogen source. This metal-free method provides optically active indolines with excellent enantioselectivities (up to 97% ee). organic-chemistry.org Kinetic resolution offers a different strategy, where one enantiomer of a racemic indoline reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk This has been successfully applied to 2-arylindolines using a chiral base system, yielding both the recovered starting material and the 2,2-disubstituted product with good enantiomeric ratios. whiterose.ac.uk

MethodCatalyst/ReagentKey FeaturesEnantiomeric Excess (ee)
Asymmetric Hydrogenation Palladium complex & Brønsted acidOne-pot from acyclic precursors; scalable.Up to 96%
Transfer Hydrogenation Chiral Brønsted Acid (e.g., phosphoric acid)Metal-free; uses Hantzsch ester as H-source.Up to 97%
Kinetic Resolution n-BuLi / (+)-sparteineDeprotonation/trapping of one enantiomer.Good e.r. for recovered material.

Enantioselective Dearomatization of Indoles Leading to Indolines

Enantioselective dearomatization of indoles has emerged as a powerful and direct route to constructing chiral indoline scaffolds. This strategy transforms a flat, aromatic indole into a three-dimensional, chiral indoline in a single, stereocontrolled step.

Palladium-catalyzed intramolecular reductive Heck reactions are a prominent example. This method converts indole-tethered aryl halides into optically active indolines that bear C-2 quaternary stereocenters with excellent enantioselectivity (up to 99% ee). acs.org A similar palladium-catalyzed dearomative sequence, combining a Heck reaction with a Sonogashira coupling, can generate 2,3-disubstituted indolines with adjacent quaternary and tertiary stereocenters in high diastereoselectivity and enantioselectivity (up to 97% ee). nih.gov Nickel catalysis has also been employed for the dearomative reductive aryl-fluoroalkenylation of indoles, yielding polycyclic fused indolines with high stereocontrol. acs.org These methods showcase the ability to build complex, fused indoline systems by leveraging the reactivity of the indole π-system.

Reaction TypeCatalyst SystemKey TransformationEnantiomeric Excess (ee)
Intramolecular Reductive Heck Palladium / Chiral LigandArylative dearomatization to form C2-quaternary indolines.Up to 99%
Heck/Sonogashira Sequence Palladium / BINOL-based phosphoramiditeArylalkynylation to form 2,3-disubstituted indolines.Up to 97%
Reductive Aryl-Fluoroalkenylation Nickel / Chiral LigandDefluorinative coupling with gem-difluoroalkenes.High

Site-Specific Functionalization at Indoline Ring Positions (e.g., C-2, C-3, C-5)

To synthesize 1-Methyl-5-(4-pyridinyl)indoline, regioselective functionalization of the indoline benzenoid ring is critical. While the pyrrole (B145914) ring is inherently more reactive, leading to extensive methods for C-2 and C-3 functionalization, directing reactions to the C-5 position requires specific strategies. acs.org

Palladium-catalyzed C-H activation is a premier tool for this purpose. A Pd/S,O-ligand system has been developed for the selective C-5 olefination of N-methylindoline, achieving excellent selectivity (20:1 for C5 vs. other positions) and good yields (58% for the parent substrate). acs.orgnih.gov This reaction tolerates various substituents on the indoline core, including those at the C-2 and C-3 positions. acs.orgnih.gov While this method introduces an olefin, this group can be further manipulated or the methodology can be adapted for direct arylation.

A more direct route to C-5 arylation would involve a cross-coupling reaction. A highly practical approach involves the regioselective C-5 iodination of the indole (a precursor to indoline) under metal-free conditions. rsc.org This C-5 iodoindole can then be reduced to the corresponding iodoindoline, which serves as a key intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, with a suitable pyridine-boronic acid or -amine to form the C-5-pyridinyl bond.

Functionalization at other positions is also well-established. C-2 arylation of N-substituted indoles can be achieved with high selectivity using palladium catalysis, with mechanistic studies suggesting an electrophilic palladation pathway. acs.orgnih.gov Similarly, C-3 functionalization is common, often leveraging the inherent nucleophilicity of this position. nih.gov

PositionMethodCatalyst/ReagentResultReference
C-5 C-H OlefinationPd(OAc)₂ / S,O-LigandDirect introduction of an acrylate (B77674) group at C-5. acs.orgnih.gov
C-5 C-H IodinationKI / OxoneRegioselective iodination, creating a handle for cross-coupling. rsc.org
C-2 C-H ArylationPd(OAc)₂ / PPh₃Direct arylation of N-methylindole. acs.org
C-2 Desulfitative ArylationPd(OAc)₂Coupling with arenesulfonyl chlorides. nih.gov

Flow Chemistry and Microreactor Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and productivity. epa.govmdpi.com These techniques are highly applicable to the synthesis of 1-Methyl-5-(4-pyridinyl)indoline and its analogues.

A key step in many indoline syntheses is the hydrogenation of an indole or a nitro-aromatic precursor. Flow chemistry is exceptionally well-suited for hydrogenation reactions. For example, the synthesis of an ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate intermediate was achieved via a one-step heterogeneous catalytic hydrogenation in a flow reactor, avoiding common bulk reducing agents and improving safety and efficiency. epa.govresearchgate.net High-temperature/pressure conditions achievable in flow reactors can dramatically reduce reaction times, as seen in the Fischer indole synthesis, where a residence time of minutes can replace hours required in batch. mdpi.com

N-alkylation of the indoline nitrogen, another necessary step for the target compound, has also been optimized using purpose-built flow reactors. This approach led to a nearly complete conversion in 30 minutes, compared to 4 days in a batch process, demonstrating a productivity increase of approximately 200-fold. epa.gov The application of flow chemistry can thus streamline the synthesis, making it more efficient, safer, and more environmentally friendly. epa.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-Methyl-5-(4-pyridinyl)indoline in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to provide a complete map of the proton and carbon environments and their connectivities.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The spectrum is expected to show distinct signals for the N-methyl group, the aliphatic protons on the indoline (B122111) ring, and the aromatic protons on both the indoline and pyridine (B92270) moieties. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton-proton (H-H) couplings.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. Based on analyses of similar indoline and pyridine structures, the expected chemical shifts can be predicted. mdpi.comchemicalbook.com

The following table summarizes the predicted ¹H and ¹³C NMR chemical shift ranges for 1-Methyl-5-(4-pyridinyl)indoline.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Notes
N-CH₃~2.8 - 3.0~35 - 40Singlet in ¹H NMR; characteristic of a methyl group on a nitrogen within a five-membered ring.
Indoline C2-H₂~3.4 - 3.6~55 - 60Triplet, coupled to C3-H₂ protons.
Indoline C3-H₂~3.0 - 3.2~28 - 33Triplet, coupled to C2-H₂ protons.
Indoline C4-H~7.3 - 7.5~125 - 130Aromatic proton, likely a doublet or doublet of doublets.
Indoline C6-H~7.2 - 7.4~124 - 128Aromatic proton.
Indoline C7-H~6.6 - 6.8~108 - 112Aromatic proton, shifted upfield due to the influence of the nitrogen atom.
Pyridine C2'-H, C6'-H~8.5 - 8.7~150Doublet, deshielded due to the adjacent nitrogen atom.
Pyridine C3'-H, C5'-H~7.4 - 7.6~121Doublet, coupled to the C2'/C6' protons.
Quaternary CarbonsN/A~120 - 155Includes C3a, C5, C7a of the indoline and C1', C4' of the pyridine.

Predicted values are based on spectral data from analogous structures and general chemical shift principles. rsc.orgnih.govspectrabase.com

Two-dimensional NMR experiments would further confirm these assignments. A COSY (Correlation Spectroscopy) spectrum would show correlations between coupled protons, such as those on the C2 and C3 positions of the indoline ring. HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal directly to its attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings between protons and carbons, confirming the connectivity between the N-methyl group and the indoline C7a and C2 carbons, and crucially, the link between the indoline C5 and pyridine C4' positions.

Mass Spectrometry Techniques (e.g., ESI-MS, EIMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1-Methyl-5-(4-pyridinyl)indoline and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is ideal for determining the molecular mass of the compound with high accuracy. In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with enough precision to confirm the molecular formula, C₁₄H₁₄N₂.

Electron Ionization Mass Spectrometry (EIMS) is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the structure.

Technique Expected Ion Calculated Mass (m/z) Purpose
HRMS (ESI)[C₁₄H₁₄N₂ + H]⁺211.1230Confirms molecular formula through high-accuracy mass measurement. mdpi.com
EIMS[C₁₄H₁₄N₂]⁺˙ (Molecular Ion)210.1157Determines nominal molecular weight and fragmentation pattern. rsc.org
EIMS Fragment[M - CH₃]⁺195.0995Indicates the loss of the N-methyl group.
EIMS Fragment[M - C₅H₄N]⁺132.0808Represents cleavage of the bond between the indoline and pyridine rings.

The analysis of metabolites of related indole (B1671886) structures often relies on identifying such characteristic fragments. nih.gov The fragmentation data provides clear evidence for the presence of both the N-methylindoline and the pyridinyl substructures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in 1-Methyl-5-(4-pyridinyl)indoline by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, highlighting polar bonds. Key expected absorptions include C-H stretching from the aromatic and aliphatic regions, C-N stretching from the indoline ring and the pyridine ring, and C=C/C=N stretching vibrations within the aromatic systems. The spectrum provides a distinct fingerprint for the molecule. mdpi.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyridine & Indoline Rings3100 - 3000
C-H Stretch (Aliphatic)N-CH₃ & Indoline -CH₂-3000 - 2850
C=C / C=N StretchAromatic Rings1610 - 1450
C-N StretchTertiary Amine (Indoline)1350 - 1250
C-H Bend (Out-of-plane)Aromatic Rings900 - 675

Data compiled from typical values for substituted indolines and pyridines. mdpi.commdpi.com

Raman spectroscopy, which measures inelastic scattering of light, is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. The aromatic ring breathing modes of both the indoline and pyridine systems would be expected to produce strong signals in the Raman spectrum.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

While a specific crystal structure for 1-Methyl-5-(4-pyridinyl)indoline is not publicly available, analysis of related compounds containing linked pyridinyl and indole/indoline moieties allows for well-founded predictions. mdpi.commdpi.comnih.gov For example, studies on pyridyl-substituted indazoles and pyridine-based leuco-dyes reveal important structural characteristics. mdpi.comnih.gov

The analysis would be expected to reveal a non-planar conformation, with a significant dihedral (twist) angle between the plane of the indoline system and the plane of the pyridinyl ring. This twist arises from steric hindrance between the ortho-protons of the two rings. In the crystal lattice, molecules would likely arrange themselves through intermolecular interactions such as π–π stacking between the aromatic rings and C-H···π interactions.

Crystallographic Parameter Expected Finding Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar heterocyclic compounds. nih.gov
Space Groupe.g., P2₁/n, PcmnCommon for similar heterocyclic compounds. nih.gov
Dihedral Angle (Indoline-Pyridine)15° - 45°The twist between two linked aromatic rings is a common feature to minimize steric strain. mdpi.com
Intermolecular Interactionsπ–π stacking, C-H···N hydrogen bondsTypical packing forces for aromatic nitrogen heterocycles. mdpi.com

The precise bond lengths and angles would confirm the hybridization of all atoms and reflect the delocalization of π-electron density within the aromatic systems. mdpi.com

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, providing information about the electronic transitions within the molecule. The chromophores in 1-Methyl-5-(4-pyridinyl)indoline are the substituted indoline and pyridine ring systems.

Transition Type Chromophore Predicted λmax Range (nm)
π→πIndoline System~250 - 290
π→πPyridine System~250 - 270
n→π*Pyridine N atom~270 - 300 (often weak/masked)

Predicted values are based on the known spectra of indole, pyridine, and their derivatives. researchgate.net The conjugation between the two ring systems may lead to a slight red-shift (shift to longer wavelength) of these bands compared to the individual, unsubstituted heterocycles.

Theoretical and Computational Chemistry Studies of 1 Methyl 5 4 Pyridinyl Indoline

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-methyl-5-(4-pyridinyl)indoline. DFT methods provide a good balance between computational cost and accuracy for studying medium-sized organic molecules.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-methyl-5-(4-pyridinyl)indoline, this would involve calculating the electronic energy for various conformations and identifying the structure with the lowest energy.

Once the optimized geometry is obtained, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be analyzed. youtube.comlibretexts.orgwikipedia.org These orbitals are crucial for understanding a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1-methyl-5-(4-pyridinyl)indoline, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO may have significant contributions from the electron-deficient pyridine (B92270) ring. The specific energies of the HOMO, LUMO, and the resulting gap would provide quantitative insights into its electronic behavior.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis Parameters

Parameter Description Significance for 1-Methyl-5-(4-pyridinyl)indoline
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons (nucleophilicity). A higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons (electrophilicity). A lower energy suggests greater reactivity as an electrophile.

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of 1-methyl-5-(4-pyridinyl)indoline, one can predict the key peaks in its experimental spectra. This can aid in the structural characterization of the compound.

Conformational analysis involves exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For 1-methyl-5-(4-pyridinyl)indoline, a key area of conformational flexibility is the rotation around the single bond connecting the indoline and pyridine rings. Computational methods can be used to calculate the energy of the molecule as this bond is rotated, generating a potential energy surface. This analysis would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states). Understanding the preferred conformations is important as the biological activity of a molecule can be highly dependent on its three-dimensional shape. acs.org

Computational methods are invaluable for studying the non-covalent interactions that govern how 1-methyl-5-(4-pyridinyl)indoline interacts with other molecules, such as biological targets or solvent molecules.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of 1-methyl-5-(4-pyridinyl)indoline can act as a hydrogen bond acceptor. Theoretical calculations can determine the geometry and strength of potential hydrogen bonds with donor molecules. nih.gov

Pi-Pi Stacking: The aromatic indole (B1671886) and pyridine rings can participate in pi-pi stacking interactions with other aromatic systems. researchgate.netrsc.orgmdpi.com Computational studies can model these interactions, which are important for binding to biological targets like proteins and nucleic acids. mdpi.com The stability of these stacked arrangements can be quantified through computational methods. researchgate.netmdpi.com

Dipole-Dipole Interactions: Due to the presence of heteroatoms (nitrogen), 1-methyl-5-(4-pyridinyl)indoline possesses a dipole moment. The resulting dipole-dipole interactions with other polar molecules can be modeled to understand its solubility and binding characteristics.

DFT calculations can be used to map out the potential energy surface of a chemical reaction involving 1-methyl-5-(4-pyridinyl)indoline. This allows for the elucidation of reaction mechanisms by identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. For instance, if 1-methyl-5-(4-pyridinyl)indoline were to undergo a metabolic transformation, computational chemistry could be used to model the reaction pathway and predict the likely metabolites.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent molecules) is calculated using classical mechanics. This provides a "movie" of the molecule's behavior, revealing how it moves, flexes, and interacts with its environment.

For 1-methyl-5-(4-pyridinyl)indoline, MD simulations could be used to:

Explore its conformational landscape in a solvent, providing a more realistic picture of its flexibility than static calculations.

Study its interaction with a biological target, such as a protein binding pocket. This can reveal the key interactions that stabilize the bound complex and provide insights into the binding affinity.

Investigate its diffusion and transport properties.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov In silico modeling encompasses a broader range of computational techniques used in drug discovery.

For a series of compounds related to 1-methyl-5-(4-pyridinyl)indoline, a QSAR model could be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can be derived from quantum mechanical calculations and can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. chemrevlett.comresearchgate.net

In silico modeling could also involve docking studies, where the 1-methyl-5-(4-pyridinyl)indoline molecule is computationally placed into the binding site of a target protein. The docking algorithm scores the different binding poses, providing a prediction of the preferred binding mode and an estimate of the binding affinity. This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding characteristics.

Table 2: Chemical Compounds Mentioned

Compound Name
1-Methyl-5-(4-pyridinyl)indoline
Indole
Pyridine
1-methyl-5-(piperidin-4-yl)-1H-indole
1-Piperidin-4-yl-1H-indole
4-Methyl-5H-pyridazino[4,5-b]indole
1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole
N'-(4-Methyl-5H-pyridazino[4,5-b]indol-1-yl)benzohydrazide
6-Methyl-3-phenyl-7H- youtube.comresearchgate.nettriazolo[4',3':1,6]pyridazino[4,5-b]indole
5-Methyl-2-(4-pyridinyl)-1H-indole
1-Methylindole (B147185)
2-propanol
trifluoroethanol
3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine
3-Methylindole
1-ETHYL-2-METHYL-5-(4-PYRIDINYL)INDOLINE
Ibogaine
noribogaine
1-Methylindoline (B1632755)
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione
(Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one
Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate
5-methyl-3-pyrimidin-5-yl-1H-indole
1'-methylspiro[indoline-3,4'-piperidine]

Prediction of Non-Linear Optical Properties (NLO)

There is currently no available research data or predictive studies published in scientific literature concerning the non-linear optical properties of 1-Methyl-5-(4-pyridinyl)indoline. Computational chemistry approaches, such as Density Functional Theory (DFT) calculations, which are often employed to predict properties like polarizability and hyperpolarizability, have not been reported for this specific molecule. Therefore, no data on its potential for applications in NLO materials can be provided at this time.

Investigation of Photophysical Properties and Absorption Spectra Simulation

Similarly, a thorough review of scientific databases reveals a lack of studies on the photophysical characteristics of 1-Methyl-5-(4-pyridinyl)indoline. There are no published experimental investigations or computational simulations, such as Time-Dependent Density Functional Theory (TD-DFT), that would provide information on its absorption maxima (λmax), emission spectra, quantum yields, or fluorescence lifetimes. Consequently, a detailed analysis of its photophysical behavior and simulated absorption spectra cannot be compiled.

Chemical Reactivity and Derivatization of Indoline Pyridinyl Systems

Electrophilic and Nucleophilic Substitution Reactions of the Indoline (B122111) and Pyridine (B92270) Rings

The reactivity of the indoline and pyridine rings towards substitution reactions is fundamentally different, a direct consequence of their electronic characteristics.

Indoline Ring: Electrophilic Substitution

The indoline scaffold, particularly the benzene portion fused to the pyrroline ring, is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic than benzene. In 1-methylindoline (B1632755), electrophilic attack is directed to the positions para to the nitrogen atom (C-5 and C-7) and ortho (C-4 and C-6). However, the C-5 position is generally the most favored site for substitution due to a combination of electronic and steric factors. For the parent compound, indole (B1671886), the most reactive position for electrophilic aromatic substitution is C-3, which is reported to be 1013 times more reactive than benzene. wikipedia.org Once the C-3 position is substituted, as is the case in the indoline scaffold, electrophilic attack on the benzene ring becomes more probable, with C-5 being a common site of reaction. wikipedia.org

Common electrophilic substitution reactions applicable to the indoline ring include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). quimicaorganica.org

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid or a complex of sulfur trioxide and pyridine. quimicaorganica.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, although these reactions can sometimes be complicated by the formation of product mixtures. researchgate.net

Pyridine Ring: Nucleophilic Substitution

In stark contrast to the indoline ring, the pyridine ring is electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring, making it resistant to electrophilic attack but highly reactive towards nucleophiles. uoanbar.edu.iqyoutube.com Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-2 (ortho) and C-4 (para) positions, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comquora.com

In the context of 1-Methyl-5-(4-pyridinyl)indoline, the pyridine ring is already substituted at the C-4 position. Therefore, nucleophilic attack would be directed to the C-2 and C-6 positions. A variety of nucleophiles can be employed in these reactions, including alkoxides, amides, and thiolates. The reactivity of the pyridine ring towards nucleophilic substitution is so pronounced that even a powerful base like the hydride ion (:H-) can be displaced in some cases. uoanbar.edu.iq

The table below summarizes the contrasting reactivity of the two ring systems.

Ring SystemElectronic NaturePreferred Reaction TypeActivated Positions
Indoline Electron-rich (π-excessive)Electrophilic Aromatic SubstitutionC-5, C-7
Pyridine Electron-deficient (π-deficient)Nucleophilic Aromatic SubstitutionC-2, C-6 (for a C-4 substituted pyridine)

Functionalization at Specific Ring Positions (e.g., C-2, C-3 of Indoline; C-4 of Pyridine)

Beyond the substitution reactions on the aromatic portions of the molecule, specific positions on the heterocyclic rings can be targeted for functionalization.

Indoline Ring: C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring, being part of the five-membered pyrroline ring, exhibit reactivity characteristic of dihydro-pyrroles.

Functionalization at C-2: The C-2 position is adjacent to the nitrogen atom. Deprotonation at this position using a strong base, such as an organolithium reagent, can generate a nucleophilic center. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce substituents at the C-2 position. bhu.ac.in This is often facilitated by N-substitution with a protecting group that can direct the lithiation. bhu.ac.in

Functionalization at C-3: The C-3 position is a methylene group. While less straightforward to functionalize directly compared to C-2, reactions involving radical intermediates or specific catalytic processes can be employed to introduce functionality at this site.

Pyridine Ring: C-4 Position

The C-4 position of the pyridine ring in the parent compound is already occupied by the indoline moiety. However, in the synthesis of such compounds, the functionalization of the C-4 position of a pre-existing pyridine ring is a key step. This is often achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, where a 4-halopyridine is reacted with an appropriate indoline-based organometallic reagent.

Cycloaddition and Cascade Reactions Involving Indoline and Pyridinyl Moieties

The indoline and pyridinyl moieties can participate in cycloaddition and cascade reactions to construct more complex polycyclic structures.

Indoline as a Dipole Precursor: The indoline ring can serve as a precursor to azomethine ylides, which are 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form fused five-membered rings.

Cascade Reactions: A cascade reaction, also known as a tandem or domino reaction, is a process where multiple bonds are formed in a single operation without isolating intermediates. Indoline derivatives can be designed to undergo intramolecular cascade reactions, leading to the rapid assembly of complex molecular architectures. For example, a suitably substituted indoline could undergo a sequence of reactions, such as an initial cyclization followed by a rearrangement, to yield a polycyclic system.

Oxidative and Reductive Transformations of the Indoline Scaffold

The indoline scaffold can undergo both oxidative and reductive transformations, providing pathways to different classes of compounds.

Oxidation: The most common oxidative transformation of the indoline ring is its dehydrogenation to the corresponding indole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This conversion is significant as it transforms the saturated five-membered ring of indoline into the aromatic pyrrole (B145914) ring of indole, which has distinct chemical and electronic properties.

Reduction: The benzene portion of the indoline ring can be reduced under certain conditions, for example, through catalytic hydrogenation at high pressure and temperature. This would result in a fully saturated bicyclic system. The pyridine ring can also be reduced to a piperidine (B6355638) ring, which requires specific reducing agents that can selectively act on the electron-deficient pyridine.

Catalytic C-H Bond Functionalization and Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy for modifying organic molecules.

Indoline C-H Functionalization: Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been successfully employed for the C-H functionalization of indoline derivatives. These methods allow for the introduction of a wide range of substituents, such as aryl, alkyl, and vinyl groups, at various positions on the indoline ring. The nitrogen atom in the indoline can act as a directing group, guiding the metal catalyst to specific C-H bonds, often at the C-7 position.

Pyridine C-H Functionalization: C-H activation of the pyridine ring is also an active area of research. Due to the electron-deficient nature of the ring, these reactions often require specific catalytic systems. Direct arylation of pyridine at the C-2 position is a well-established transformation.

Synthesis of Polycyclic and Fused Indoline Scaffolds

The indoline ring system can serve as a building block for the synthesis of more complex, polycyclic, and fused heterocyclic systems.

Intramolecular Cyclizations: Indoline derivatives with appropriate functional groups can undergo intramolecular cyclization reactions to form new rings. For instance, an indoline with a side chain containing a nucleophile and an electrophile can cyclize to form a new fused ring system.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines from a tryptamine derivative and an aldehyde or ketone. A similar strategy could be envisioned for indoline derivatives, where an appropriately functionalized indoline undergoes condensation and subsequent cyclization to form a new fused ring.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are an efficient way to build molecular complexity. Indoline derivatives can be used as one of the components in MCRs to generate diverse and complex scaffolds. For example, the reaction of isatin (an indole derivative), a primary amine, and a third component can lead to the formation of spiro-oxindoles, which are complex polycyclic structures. mdpi.com

Exploratory Applications in Advanced Materials Science

Design and Development of Organic Semiconductors for Electronic Devices

The field of organic electronics is continually in search of new molecules with tunable electronic properties for applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The structure of 1-Methyl-5-(4-pyridinyl)indoline, featuring an electron-rich indoline (B122111) donor and an electron-deficient pyridine (B92270) acceptor, suggests its potential as a component in organic semiconductors. This donor-acceptor (D-A) architecture is a common strategy in the design of organic semiconducting materials to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences charge injection and transport properties.

Indoline derivatives have been investigated as electron-donating units in organic semiconductors. For instance, properly functionalized indolo[3,2-b]carbazoles have demonstrated high mobility and stability in OTFTs. acs.org The incorporation of the pyridine ring could further enhance the electron-accepting properties, potentially leading to ambipolar charge transport characteristics, where the material can conduct both holes and electrons. The N-methylation of the indoline nitrogen and the specific linkage to the 4-position of the pyridine ring would influence the molecule's planarity, solubility, and solid-state packing, all of which are critical factors for semiconductor performance.

Table 1: Potential Research Directions for 1-Methyl-5-(4-pyridinyl)indoline in Organic Semiconductors

Research AreaObjectivePotential Impact
Synthesis & Purification Develop a scalable synthesis route for high-purity 1-Methyl-5-(4-pyridinyl)indoline.Enable the fabrication of electronic devices for characterization.
Electrochemical Analysis Determine the HOMO and LUMO energy levels via cyclic voltammetry.Assess the suitability for use as a p-type, n-type, or ambipolar semiconductor.
Thin-Film Fabrication Investigate various deposition techniques (e.g., vacuum deposition, solution shearing) to form ordered thin films.Optimize the molecular packing for efficient charge transport.
Device Characterization Fabricate and test OFETs and OPVs incorporating the compound as the active layer.Quantify key performance metrics such as charge carrier mobility, on/off ratio, and power conversion efficiency.

Synthesis of Advanced Dyes and Pigments

The chromophoric nature of molecules containing extended π-conjugated systems, often found in D-A structures, makes them suitable candidates for advanced dyes and pigments. Indoline-based dyes are well-established in applications such as dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible spectrum. researchgate.netresearchgate.neticrc.ac.ir The combination of the indoline donor and the pyridinyl acceptor in 1-Methyl-5-(4-pyridinyl)indoline is expected to result in intramolecular charge transfer (ICT) upon photoexcitation, leading to strong and tunable absorption properties.

The specific color and tinctorial strength of a dye based on this scaffold would be influenced by the electronic coupling between the indoline and pyridine rings. Modifications to the molecular structure, such as the introduction of additional substituents, could be used to fine-tune the absorption wavelength and other properties like photostability and solubility in various media. Research into novel indoline azo disperse dyes has shown that the indoline moiety can act as an effective coupling component to produce a range of colors. rsc.org

Investigation of Luminescent Materials and Optoelectronics

Many organic D-A compounds exhibit fluorescence or phosphorescence, making them attractive for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The potential for ICT in 1-Methyl-5-(4-pyridinyl)indoline suggests that it could be a luminescent material. The emission properties, including the wavelength and quantum yield, would be highly dependent on the molecular geometry and the surrounding environment.

Studies on related systems, such as compounds containing both indole (B1671886) and pyrimidine (B1678525) moieties, have demonstrated that the combination of electron-rich and electron-deficient heterocycles can lead to effective solid-state luminescence. nih.govacs.org The investigation of the photophysical properties of 1-Methyl-5-(4-pyridinyl)indoline in different solvents and in the solid state would be the first step in assessing its potential for optoelectronic applications. The rigidity of the molecule and the nature of its intermolecular interactions in the solid state would play a crucial role in determining its emission efficiency.

Application as Building Blocks for Polymers and Macromolecular Structures

Monomers containing functional groups can be polymerized to create advanced materials with tailored properties. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The pyridine ring in 1-Methyl-5-(4-pyridinyl)indoline offers a potential site for polymerization. For example, the nitrogen atom in the pyridine ring could be used in coordination polymerization, or the pyridine ring itself could be functionalized with polymerizable groups.

Polymers incorporating the 1-Methyl-5-(4-pyridinyl)indoline unit could exhibit interesting electronic and optical properties derived from the monomer. Depending on the polymer architecture (e.g., main-chain vs. side-chain), these materials could find use as semiconducting polymers, photorefractive materials, or in the development of advanced coatings and films. The synthesis of polymers from indole derivatives has been explored as a route to new functional materials with well-defined structures. researchgate.net The incorporation of the pyridinylindoline moiety could introduce new functionalities and properties to this class of polymers.

Preclinical Investigation of Biological Activities and Structure Activity Relationships Sar

Enzyme Inhibition Studies

The ability of 1-Methyl-5-(4-pyridinyl)indoline and related structures to inhibit various enzymes has been a significant area of investigation.

Derivatives of the core indole (B1671886) structure have been evaluated for their inhibitory potential against several key enzymes. For instance, synthesized 3,3-di(indolyl)indolin-2-ones have demonstrated promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, while showing lower inhibition of α-amylase. nih.govresearchgate.net This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with dual inhibition. researchgate.net Specifically, certain compounds in this class showed higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose. nih.govresearchgate.net

In the context of diabetes, the inhibition of α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia. nih.gov Studies on quinoline–1,3,4-oxadiazole conjugates have also highlighted their potential as α-glucosidase and α-amylase inhibitors. nih.gov Similarly, extracts from Aristotelia chilensis have been shown to inhibit pancreatic alpha-amylase. mdpi.com

While direct inhibition studies on 1-Methyl-5-(4-pyridinyl)indoline against aldosterone (B195564) synthase, tyrosinase, and monoamine oxidase are not extensively detailed in the provided results, the broader class of indole-containing compounds has been investigated for various enzyme-inhibiting activities. For example, research on indolecarboxamides has identified their potential as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. acs.org

Receptor Interaction Studies

The interaction of indolyl derivatives with specific receptors has been explored, revealing potential for therapeutic intervention in various signaling pathways.

One area of focus has been the serotonin (B10506) 5-HT2C receptor. The synthesis and evaluation of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles, which share a core indole structure, have identified them as 5-HT2C receptor agonists. nih.gov Several analogs in this series displayed selectivity against other 5-HT2 receptor subtypes, which is a desirable characteristic for targeted therapeutic agents. nih.gov

In the field of HIV research, indole compounds have been investigated as small molecule fusion inhibitors targeting the gp41 protein. nih.gov Gp41 is crucial for the fusion of the virus with host cells. nih.gov Structure-based drug design has led to the development of indole derivatives that bind to a hydrophobic pocket on gp41, thereby inhibiting viral entry. nih.gov

Cell-Based Assays for Specific Biological Processes

Cell-based assays have been instrumental in elucidating the cellular mechanisms of action of 1-Methyl-5-(4-pyridinyl)indoline analogs, particularly in the context of cancer research.

A significant finding is the ability of certain indolyl-pyridinyl-propenones to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles. uni.lunih.govnih.gov The lead compound in this class, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), demonstrates this activity at low micromolar concentrations in glioblastoma cells. nih.govnih.govacs.org

Interestingly, structure-activity relationship (SAR) studies have revealed that substitutions at the 2-indolyl position can switch the mode of cytotoxicity from methuosis to microtubule disruption. uni.lunih.govacs.org This switch is often accompanied by a significant increase in potency, suggesting that these compounds could represent a new class of microtubule-active anticancer agents. uni.lunih.govacs.org Further research has shown that increasing the size of the 2-indolyl substituent can uncouple vacuolization from cell death, indicating a complex relationship between these cellular events. nih.gov

Anti-inflammatory Potential in Preclinical Models

The anti-inflammatory properties of indole derivatives have been demonstrated in various preclinical models.

New N-pyridinyl(methyl)-indolalkanamides have been synthesized and shown to act as non-acidic, topical anti-inflammatory agents. nih.gov In a TPA-induced mouse ear swelling assay, one of the most potent compounds, N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, exhibited activity comparable to dexamethasone. nih.gov

Furthermore, N-substituted indole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov Molecular docking studies have suggested that these compounds can inhibit the COX-2 enzyme, a key player in the inflammatory process. nih.gov Some of these derivatives showed significant potency in both acute and chronic inflammation models. nih.gov The anti-inflammatory activity of certain 1-methylhydantoin (B147300) cinnamoyl imides has also been demonstrated through the inhibition of nitric oxide (NO), TNF-α, and IL-1β release in cell-based assays and in a xylene-induced ear swelling model in mice. nih.gov

Antimicrobial and Antitubercular Evaluation

The antimicrobial and antitubercular activities of indole-containing compounds have been a significant focus of research.

A variety of indole derivatives have been synthesized and tested against different microbial strains. For instance, spiro[benzo[h]quinoline-7,3'-indoline]diones and spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones have shown antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, as well as the fungus Candida albicans. nih.gov Similarly, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated broad-spectrum antibacterial activity, in some cases exceeding that of ampicillin (B1664943) and streptomycin. mdpi.com

In the context of tuberculosis, indole-2-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis, targeting the MmpL3 transporter. acs.org One analog, in particular, showed exceptional activity in an animal model of tuberculosis. acs.org Furthermore, substituted 7-methyl and 7-formylindolizines have exhibited significant inhibitory activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis. mdpi.com A library of natural and synthetic compounds, including some with indole-related structures, has also been screened for antitubercular activity. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of compounds related to 1-Methyl-5-(4-pyridinyl)indoline have been evaluated through various in vitro assays.

N-substituted indole derivatives have been synthesized and their antioxidant potential assessed using DPPH and reducing power assays. nih.gov Several of these compounds were found to be highly potent, with activity comparable to the standard antioxidant ascorbic acid. nih.gov

The antioxidant activity of various other heterocyclic compounds containing indole or similar moieties has also been investigated. For example, a catechol hydrazinyl-thiazole derivative demonstrated significant antioxidant and antiradical activity in multiple assays. mdpi.com Similarly, 3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to act as an effective antioxidant in both cell-free and cellular systems. nih.gov The antioxidant capacity of quinoline–1,3,4-oxadiazole conjugates has also been reported, with some compounds showing strong radical scavenging activity. nih.gov Methanolic extracts of Lippia alba leaves and flowers have also demonstrated significant DPPH radical scavenging activity. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Targets

While comprehensive structure-activity relationship (SAR) studies specifically targeting 1-Methyl-5-(4-pyridinyl)indoline are not extensively detailed in publicly available literature, a thorough analysis of structurally related indole and indoline (B122111) derivatives provides significant insight into its potential biological activities and the contributions of its core structural motifs. The SAR of analogous compounds reveals trends in activity against several key biological targets, including monoamine oxidases, cholinesterases, and targets relevant to oncology.

SAR at Monoamine Oxidase (MAO)

The indole scaffold is a privileged structure in the design of monoamine oxidase (MAO) inhibitors, enzymes crucial for the metabolism of monoamine neurotransmitters. nih.govnih.gov Alterations in the levels of these neurotransmitters are linked to various neurological conditions. nih.gov SAR studies on different series of indole-based compounds highlight key structural features that determine potency and selectivity for the two isoforms, MAO-A and MAO-B.

Research into chalcone (B49325) analogs, which share aromatic features with the pyridinyl-indoline structure, demonstrated that substitutions on the aromatic rings significantly influence inhibitory activity and selectivity. For instance, analogs with a dimethylamino group at position 4 of one aromatic ring and halogens on the other showed high inhibitory activity and significant selectivity for MAO-B, with IC50 values in the sub-micromolar range. nih.gov Specifically, a chlorine substituent at position 3 of the 'A' ring combined with a methylenedioxy ring on the 'B' ring resulted in an IC50 of 58 nM for human MAO-B, with high selectivity over MAO-A. nih.gov

A series of novel indole-based molecules were synthesized and evaluated as potential MAO-B inhibitors. nih.gov Out of 30 compounds tested, 10 showed more than 50% inhibition of MAO-B at a 10 µM concentration. nih.gov This indicates that the indole nucleus is a viable starting point for potent MAO-B inhibitors. The SAR data from related chalcones suggest that the electronic properties and positioning of substituents on the aromatic rings are critical for potent and selective MAO-B inhibition.

Table 1: SAR of Chalcone Analogs as MAO Inhibitors nih.gov

CompoundSubstituent (Ring A)Substituent (Ring B)MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
14-Cl4-N(CH₃)₂0.539>100>185
43-Br4-N(CH₃)₂0.123>100>813
54-Cl3,4-OCH₂O0.139>100>719
83-Cl3,4-OCH₂O0.058>100>1724
164-OCH₃2,4,6-OCH₃0.020 (Ki)0.047 (Ki)0.42

SAR at Cholinesterases

The indole moiety is also a key component in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov The nitrogen-containing pyridinyl group of 1-Methyl-5-(4-pyridinyl)indoline is also of interest, as related pyridinium (B92312) compounds have been shown to inhibit AChE. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) inhibits AChE in a dose-dependent, noncompetitive manner. nih.gov

A study on methyl indole-isoxazole carbohydrazide (B1668358) derivatives explored the impact of various substituents on AChE and BChE inhibition. nih.gov The findings underscored that these derivatives were generally more potent against AChE than BChE. The substitution pattern on the benzylidene ring attached to the carbohydrazide core was crucial for activity.

Key findings from this series include:

Effect of Methoxy (B1213986) Groups: A methoxy (-OCH₃) substituent on the benzylidene ring was highly favorable for AChE inhibition. The position of this group was critical, with substitution at the meta position (compound 5d ) yielding the highest potency (IC₅₀ = 1.09 µM).

Effect of Other Substituents: Hydroxy (-OH) and nitro (-NO₂) groups also conferred some inhibitory activity against both AChE and BChE, though generally less than the methoxy group.

Selectivity: Most compounds in the series showed significant selectivity for AChE over BChE. Only compounds with 2-OH (5b ) and 3-NO₂ (5k ) substituents displayed notable BChE inhibition. nih.gov

A kinetic study of the most potent compound, 5d , revealed a competitive mode of inhibition for AChE. nih.gov These results suggest that the 1-methylindole (B147185) core acts as an effective anchor, while modifications on the appended aromatic ring system can fine-tune potency and selectivity.

Table 2: SAR of Methyl Indole-Isoxazole Derivatives as Cholinesterase Inhibitors nih.gov

CompoundSubstituent on Benzylidene RingAChE IC₅₀ (µM)BChE IC₅₀ (µM)
5b2-OH3.81 ± 0.1192.75 ± 2.29
5d3-OCH₃1.09 ± 0.04>100
5e4-OCH₃1.98 ± 0.05>100
5k3-NO₂2.25 ± 0.0771.31 ± 0.76

SAR for Anticancer Activity

Indoline and indole derivatives are frequently investigated for their anticancer properties, targeting various mechanisms including the inhibition of tubulin polymerization and receptor tyrosine kinases (RTKs). nih.govresearchgate.net The SAR of these compounds indicates that both the core heterocycle and its substituents are vital for activity.

In the development of anti-glioblastoma agents, SAR studies of indole-based tubulin polymerization inhibitors revealed that replacing the traditional trimethoxyphenyl A-ring of combretastatin (B1194345) with other heterocycles, such as pyridine (B92270), can be a successful strategy. nih.gov Similarly, replacing the B-ring with an indole moiety also yielded compounds with good activity. This highlights the favorable nature of both the indole and pyridine rings in this context. nih.gov

Furthermore, studies on 1'-methylspiro[indoline-3,4'-piperidine] derivatives, which feature the same 1-methylindoline (B1632755) core as 1-Methyl-5-(4-pyridinyl)indoline, have demonstrated antiproliferative activity against several cancer cell lines. researchgate.net The introduction of various sulfonyl groups to the piperidine (B6355638) nitrogen allowed for an exploration of SAR. The results showed that an electron-withdrawing group (e.g., a chloro substituent) on the phenylsulfonyl moiety enhanced the potency against the BEL-7402 liver cancer cell line. researchgate.net

Table 3: Antiproliferative Activity of 1'-Methylspiro[indoline-3,4'-piperidine] Derivatives researchgate.net

CompoundSubstituent on Benzenesulfonyl GroupBEL-7402 IC₅₀ (µg/mL)A549 IC₅₀ (µg/mL)HeLa IC₅₀ (µg/mL)
B4 (Parent)-42.11 ± 0.78>50>50
B54-Cl30.03 ± 0.4338.98 ± 0.5445.33 ± 0.75
B64-F43.46 ± 0.69>50>50
B74-CH₃45.01 ± 0.81>50>50
B84-OCH₃46.78 ± 0.83>50>50

This analysis of structurally related compounds suggests that the 1-Methyl-5-(4-pyridinyl)indoline scaffold possesses features conducive to interaction with several important biological targets. The 1-methylindoline core serves as a versatile platform, while the electronic and steric properties of the 4-pyridinyl substituent are likely to be critical determinants of potency and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized indolines is a cornerstone of medicinal chemistry. researchgate.net Future research should focus on developing more efficient and environmentally benign methods for synthesizing 1-Methyl-5-(4-pyridinyl)indoline. Current strategies for creating similar scaffolds often rely on multi-step processes. Modern synthetic methodologies offer promising alternatives.

Key areas for development include:

Palladium-catalyzed C-H amination: Intramolecular C-H amination of protected β-arylethylamine substrates, catalyzed by palladium, presents a highly efficient route to the indoline (B122111) core. organic-chemistry.org Adapting this method could allow for a more direct and atom-economical synthesis.

Transition-metal catalysis: The use of transition-metal catalysis, particularly with palladium, has become essential for constructing carbon-carbon and carbon-heteroatom bonds in complex molecules. These methods could be optimized for the coupling of the pyridinyl group to the indoline core.

Sustainable Solvents: Exploring bio-based solvents, such as Cyrene, could significantly reduce the environmental impact of the synthesis. acs.org Research into rhodium-catalyzed C-H alkynylation of indoles has demonstrated the feasibility of using such green solvents. acs.org

Multicomponent Reactions: Designing a one-pot, multicomponent reaction that assembles the 1-Methyl-5-(4-pyridinyl)indoline structure from simple precursors would represent a significant leap in efficiency, minimizing waste and purification steps. tandfonline.com

Table 1: Potential Synthetic Strategies for Enhanced Efficiency
Synthetic StrategyPotential AdvantageKey Catalyst/Reagent Type
Palladium-Catalyzed Intramolecular C-H AminationHigh efficiency, low catalyst loading, mild conditions organic-chemistry.orgPalladium(II) catalysts
Rhodium/Silver Cooperative C-H AlkynylationUse of sustainable solvents like Cyrene acs.orgRhodium and Silver salts
Multi-component Domino ReactionsFacile work-up, less waste generation tandfonline.comAcid catalysts (e.g., CSA)
Metal-free Reductive ProcessesAvoids heavy metal catalystsBorane reagents (e.g., trimethylamine borane) organic-chemistry.org

Advanced Mechanistic Investigations of Reactions Involving 1-Methyl-5-(4-pyridinyl)indoline

A deep understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of 1-Methyl-5-(4-pyridinyl)indoline. Future work should employ a combination of experimental and computational techniques to elucidate the pathways of its formation and subsequent functionalization.

Density Functional Theory (DFT) calculations have proven invaluable for providing mechanistic insights into reactions involving indole (B1671886) and indoline cores. acs.orgnih.gov Such computational studies can be used to:

Model transition states to understand regioselectivity. acs.org

Clarify the role of catalysts and additives in C-H activation steps. acs.org

Predict the most likely pathways for further derivatization of the indoline or pyridine (B92270) rings.

By performing detailed kinetic and computational analyses, researchers can gain a predictive understanding of the compound's chemical behavior, which is essential for designing more complex architectures or for understanding its interactions in biological systems.

Computational Design and Prediction of Novel Indoline-Pyridinyl Architectures for Targeted Applications

In silico methods are powerful tools for accelerating the discovery of new drug candidates. nih.gov The 1-Methyl-5-(4-pyridinyl)indoline scaffold can serve as a starting point for the computational design of new molecules with tailored properties.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to understand how modifications to the indoline or pyridine rings affect biological activity. acs.org

Pharmacophore Modeling: Identifying the key structural features of the scaffold that are responsible for binding to a specific biological target.

Virtual Screening: Using the 1-Methyl-5-(4-pyridinyl)indoline core, large virtual libraries of derivatives can be created and screened against known protein targets to identify potential new therapeutic agents.

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis. mdpi.com

For instance, docking studies could predict the binding modes of novel indoline-pyridinyl derivatives within the active sites of kinases or other enzymes, guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The indole and indoline heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their presence in a vast number of pharmacologically active molecules. researchgate.netnih.gov These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. researchgate.netnih.govnih.gov

Given the rich pharmacology of related structures, 1-Methyl-5-(4-pyridinyl)indoline is a prime candidate for broad biological screening to uncover novel therapeutic potential. Future research should focus on:

High-Throughput Screening: Testing the compound against large panels of biological targets, such as kinases, G-protein coupled receptors, and ion channels, to identify novel activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to determine the precise molecular mechanism. For example, if the compound shows anticancer activity, research could investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways. mdpi.com

Exploring Neurological Targets: The structural similarity to compounds that interact with serotonin (B10506) receptors suggests that its potential effects on the central nervous system should be investigated. nih.gov Indole alkaloids are known to have significant potential for treating neurological diseases. nih.gov

Table 2: Known Biological Activities of Indole/Indoline Scaffolds
Biological ActivityPotential Therapeutic AreaReference
Anticancer / CytotoxicOncology nih.govmdpi.com
Anti-inflammatoryInflammatory Diseases nih.govmdpi.com
Antimicrobial / AntiviralInfectious Diseases nih.govmdpi.com
Serotonin Receptor AntagonismNeurological and Psychiatric Disorders nih.govnih.gov
Kinase InhibitionOncology, Inflammatory Diseases acs.orgresearchgate.net

Integration of 1-Methyl-5-(4-pyridinyl)indoline Scaffolds into Emerging Materials Technologies

Beyond pharmaceuticals, the unique electronic properties of the indoline-pyridinyl scaffold make it an interesting candidate for applications in materials science. Indoline-based dyes, for example, have been successfully used as sensitizers in solar cells due to their excellent photoelectric conversion performance. guidechem.com

Future avenues for research in this domain include:

Organic Electronics: The combination of the electron-donating indoline moiety and the electron-accepting pyridine ring could create a molecule with useful properties for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Metal Complexes: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions. This could enable the synthesis of novel metal complexes with interesting catalytic, magnetic, or photoluminescent properties. nih.govresearchgate.net

Sensors: The scaffold could be functionalized to create chemosensors that exhibit a change in fluorescence or color upon binding to specific analytes.

By exploring these diverse research directions, the scientific community can unlock the full potential of the 1-Methyl-5-(4-pyridinyl)indoline scaffold, paving the way for new discoveries in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-Methyl-5-(4-pyridinyl)indoline?

  • Synthesis : While direct evidence for this compound is limited, analogous indoline derivatives (e.g., indoline D205) are synthesized via coupling reactions between pyridinyl and indoline moieties. Catalytic hydrogenation or palladium-mediated cross-coupling may be employed .
  • Characterization : Use FT-IR to confirm functional groups (e.g., C-N stretching in indoline at ~1350 cm⁻¹) and XRD for crystallographic data. UV-vis spectroscopy (chloroform solution) can identify absorbance bands (e.g., 500–600 nm range for indoline derivatives) .

Q. How can quantum chemical methods optimize the geometry and vibrational spectra of 1-Methyl-5-(4-pyridinyl)indoline?

  • Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p) to compute bond lengths, dihedral angles, and vibrational modes. Compare computed IR/Raman spectra with experimental data to validate structural stability .
  • For solvent effects, use polarizable continuum models (PCM) to simulate chloroform or DMSO environments .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental UV-vis spectra of 1-Methyl-5-(4-pyridinyl)indoline be resolved?

  • Key Issue : Computed spectra (e.g., TD-DFT in vacuum) often show red shifts compared to experimental data due to solvent polarity and aggregation effects. For example, indoline D205 exhibits a 50–60 nm red shift in chloroform .
  • Methodology :

  • Include solvent corrections (e.g., PCM or COSMO) in computational models.
  • Test multiple functionals (e.g., CAM-B3LYP for charge-transfer transitions).
  • Experimentally, vary solvent polarity to isolate environmental impacts .

Q. What strategies effectively analyze frontier molecular orbitals (FMOs) to predict electronic transitions in 1-Methyl-5-(4-pyridinyl)indoline?

  • Compute HOMO-LUMO gaps using DFT. For indoline derivatives, HOMO is typically localized on the indoline ring, while LUMO resides on electron-withdrawing groups (e.g., pyridinyl).
  • Use natural transition orbital (NTO) analysis to identify dominant excitations. For example, indoline D205’s S₀→S₁ transition is driven by HOMO→LUMO (oscillator strength >1.0) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of 1-Methyl-5-(4-pyridinyl)indoline?

  • Structural Insights : Modify substituents on the pyridinyl group to alter electron density. For CETP inhibitors, methylation at position 1 enhances metabolic stability .
  • Assays :

  • Measure binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Test in vitro potency (e.g., IC₅₀ in enzyme inhibition assays) and correlate with in vivo efficacy using rodent models .

Q. What challenges arise when correlating in vitro and in vivo data for indoline-based compounds?

  • Metabolic Stability : Indoline derivatives may undergo cytochrome P450-mediated oxidation. Use liver microsome assays to identify metabolic hotspots .
  • Bioavailability : Poor solubility (common in aromatic heterocycles) can limit in vivo absorption. Employ co-solvents (e.g., PEG 400) or nanoformulations to enhance delivery .

Key Recommendations for Researchers

  • Experimental Design : Prioritize solvent-environment consistency between computational and experimental studies to minimize spectral discrepancies .
  • Data Validation : Cross-check XRD results with computational geometry optimizations to confirm stereochemical assignments .
  • Advanced Tools : Use SHELX programs for crystallographic refinement and MOE for molecular docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.